Calcium rosinate

Description

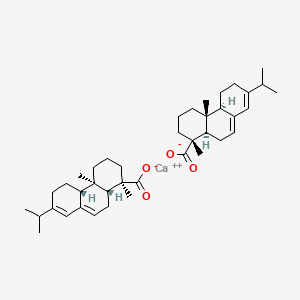

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H30O2.Ca/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2/t2*16-,17+,19+,20+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPDSISGRAWLLV-JHZYRPMRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

514-10-3 (Parent) | |

| Record name | Calcium abietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20928696 | |

| Record name | Calcium abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium resinate is a grayish white to yellow amorphous powder which can be fused into grayish lumps. If it comes in contact with air, spontaneous heating may result. This heat may be sufficient to ignite the material itself or surrounding combustible material. It is insoluble in water., Dry Powder; Liquid; Liquid, Other Solid, Yellowish-white solid; Insoluble in water; [Hawley] Tan to white fine powder with a mild pine odor; Slightly soluble in water; [MSDSonline] | |

| Record name | CALCIUM RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium resinate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium resinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 600 °F at 760 mmHg (USCG, 1999), more than 600 °F = more than 316 °C = more than 589 deg K (at 1 atm) | |

| Record name | CALCIUM RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM RESINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACID, AMYL ACETATE, BUTYL ACETATE, ETHER, AMYL ALC; INSOL IN WATER | |

| Record name | CALCIUM RESINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.13 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.13 at 25 °C (solid) | |

| Record name | CALCIUM RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM RESINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOWISH WHITE AMORPHOUS POWDER OR LUMPS, Amber; very dark brown | |

CAS No. |

9007-13-0, 13463-98-4 | |

| Record name | CALCIUM RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium resinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium abietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium resinate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resin acids and Rosin acids, calcium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium abietate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM RESINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

what are the chemical properties of calcium rosinate

This in-depth technical guide provides a comprehensive overview of the chemical properties of calcium rosinate, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as calcium resinate or limed rosin, is a metallic soap derived from rosin. Rosin is a solid form of resin obtained from pines and other conifers, primarily composed of various resin acids, with abietic acid being a significant component. This compound is formed by the neutralization of these resin acids with a calcium source. It is an amorphous, yellowish-white powder or lump with a characteristic rosin odor[1][2]. Due to its chemical nature, it finds applications in various industries, including the manufacturing of paint driers, waterproofing agents, and as a component in some adhesives and coatings[1]. In the pharmaceutical context, its properties may be relevant for drug formulation and delivery systems.

Chemical and Physical Properties

This compound is not a discrete chemical compound with a single defined structure, but rather a complex mixture. Its properties can vary depending on the composition of the source rosin and the degree of neutralization. The general chemical formula is often represented as C40H58CaO4, with a molecular weight of approximately 642.98 g/mol [3][4].

Tabulated Physical Properties

| Property | Value | References |

| Appearance | Yellowish-white to grayish-white amorphous powder or lumps | [1][2] |

| Odor | Rosin-like | [1][2] |

| Molecular Formula | C40H58CaO4 (representative) | [3][4] |

| Molecular Weight | ~643 g/mol | [5] |

| Density | ~1.13 g/cm³ at 25°C | [2][5] |

| Boiling Point | > 316°C (> 600°F) | [2][4] |

| Autoignition Temperature | ~249°C (480°F) | [2][5] |

Solubility

A key characteristic of this compound is its solubility profile, which is crucial for its application in various formulations.

| Solvent | Solubility | References |

| Water | Insoluble | [1][2][6][7] |

| Acids | Soluble | [1][2] |

| Amyl Acetate | Soluble | [1][2] |

| Butyl Acetate | Soluble | [1][2] |

| Ether | Soluble | [1][2] |

| Amyl Alcohol | Soluble | [1][2] |

| Benzene, Toluene | Soluble | [6] |

Chemical Reactivity and Stability

This compound exhibits notable reactivity and stability characteristics:

-

Flammability: It is a flammable solid. The powder can undergo spontaneous heating in the presence of air and moisture, which may be sufficient to cause ignition[1][2][5].

-

Reactivity with Oxidizing Agents: As an inorganic reducing agent, it can react with oxidizing agents, generating heat and potentially flammable or combustible products. These reactions can be violent[1][5].

-

Decomposition: It decomposes upon heating, which can release acrid smoke and irritating fumes[8].

Synthesis and Formation

A common method for synthesizing this compound is through a double decomposition reaction. This process involves reacting a soluble rosinate salt, such as sodium rosinate, with a soluble calcium salt, like calcium chloride, in an aqueous solution[6].

The general reaction is: 2 Na(Rosin) + CaCl2 → Ca(Rosin)2 + 2 NaCl

In this reaction, the calcium ions replace the sodium ions, leading to the precipitation of the water-insoluble this compound[6]. The yield and properties of the resulting this compound are influenced by factors such as reactant concentration, temperature (typically 50-60°C), and the stability of the precipitate[6].

Figure 1: Synthesis of this compound via Double Decomposition.

Experimental Protocols

Determination of Softening Point

The softening point is a critical parameter for resinous materials. Methodology:

-

Sample Preparation: Heat the this compound sample in a temperature-resistant container until it is molten[9].

-

Place metal cups into the base plate of a sample preparation tool[9].

-

Pour the molten sample into the metal cups, filling them completely and allowing for 1-2 mm of excess on top[9].

-

Allow the sample to cool.

-

Remove the excess sample from the top of the cups using a hot knife or spatula to create a level surface[9].

-

Analysis: The prepared sample is then ready for analysis using an automated dropping and softening point instrument[9]. The instrument heats the sample at a controlled rate, and the temperature at which the material softens and flows to a specified distance is recorded as the softening point.

Determination of Acid Number

The acid number is a measure of the residual free acids in the this compound. Methodology:

-

Sample Preparation: Accurately weigh approximately 1 gram of the this compound sample into a titration flask[10].

-

Add 125 mL of a suitable titration solvent (e.g., a mixture of toluene and ethanol) and a few drops of phenolphthalein indicator[10].

-

Titration: Titrate the sample with a standardized solution of potassium hydroxide (KOH) of a known concentration[10].

-

The endpoint is reached when the solution changes to a persistent pink color[10].

-

A blank titration with only the solvent and indicator should also be performed[10].

-

Calculation: The acid number is calculated in mg KOH per gram of sample.

Figure 2: Experimental Workflow for Acid Number Determination.

Relevance in Drug Development

While not a primary active pharmaceutical ingredient, the chemical properties of this compound make it a candidate for various applications in drug development:

-

Excipient: Its insolubility in water and solubility in organic solvents suggest potential use as a matrix-forming agent in controlled-release oral dosage forms.

-

Coating Agent: It can be used in coatings for tablets and other solid dosage forms to provide waterproofing or to modify drug release profiles[1].

-

Tackifier: In transdermal patch formulations, it could function as a tackifier in the adhesive matrix.

Further research is necessary to fully characterize its biocompatibility, degradation profile, and interaction with active pharmaceutical ingredients to establish its utility in advanced drug delivery systems.

References

- 1. CALCIUM RESINATE | 9007-13-0 [chemicalbook.com]

- 2. Calcium resinate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. americanelements.com [americanelements.com]

- 5. CALCIUM RESINATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | 9007-13-0 | Benchchem [benchchem.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. aldebaransistemas.com [aldebaransistemas.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of Calcium Rosinate via the Double Decomposition Method

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium rosinate through the double decomposition method. This widely utilized precipitation technique involves the reaction of a soluble rosin salt with a calcium salt in an aqueous medium. This document details the underlying chemistry, optimized experimental protocols, and key reaction parameters to guide researchers in achieving efficient and high-purity synthesis.

Introduction

This compound, the calcium salt of rosin acids, finds diverse applications in various industries, including pharmaceuticals, food, and coatings, owing to its properties as a stabilizer, emulsifier, and film-forming agent. The double decomposition method, also known as a metathesis reaction, is a common and effective laboratory-scale approach for its preparation. The process relies on the low solubility of this compound in water, which allows for its precipitation from a solution containing its constituent ions.

The general chemical equation for this reaction is:

2 Na(C₂₀H₂₉O₂) + CaCl₂ → Ca(C₂₀H₂₉O₂)₂↓ + 2 NaCl[1]

This guide will provide a detailed experimental workflow, from the initial preparation of the sodium rosinate precursor to the final purification and drying of the this compound product.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments in the synthesis of this compound via the double decomposition method.

Materials and Reagents

-

Rosin (Gum Rosin or Tall Oil Rosin)

-

Sodium Hydroxide (NaOH)

-

Calcium Chloride (CaCl₂)

-

Deionized Water

-

Benzene (for optional purification)

-

Dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Preparation of 10% Sodium Rosinate Solution

The first step involves the saponification of rosin with sodium hydroxide to produce a soluble sodium rosinate solution.

-

Dissolution of Rosin: In a suitable reaction vessel, dissolve 100 g of rosin in 800 mL of deionized water by heating the mixture to 50-60°C with continuous stirring.

-

Saponification: Slowly add a stoichiometric amount of a 10% (w/v) sodium hydroxide solution to the heated rosin suspension. The amount of NaOH required will depend on the acid value of the rosin being used.

-

Completion of Reaction: Continue stirring at 50-60°C until all the rosin has dissolved and the solution becomes clear, indicating the completion of the saponification reaction.

-

Concentration Adjustment: Adjust the final volume of the solution with deionized water to 1 L to obtain a 10% (w/v) sodium rosinate solution.

Double Decomposition Reaction

The precipitation of this compound is achieved by reacting the prepared sodium rosinate solution with a calcium chloride solution.

-

Preparation of Calcium Chloride Solution: Prepare a 10% (w/v) aqueous solution of calcium chloride by dissolving 100 g of CaCl₂ in 900 mL of deionized water.

-

Reaction Setup: In a separate reaction vessel, heat a volume of deionized water to 50-60°C. This will serve as the precipitation medium.

-

Precipitation: Simultaneously and at a constant rate, add the warm 10% sodium rosinate solution and the 10% calcium chloride solution to the heated water with vigorous agitation.[2] A slight stoichiometric excess of calcium chloride (e.g., a 1.2:1 molar ratio to sodium rosinate) is recommended to ensure complete precipitation of the rosin acids.[1]

-

pH Control: During the addition of the reactants, monitor the pH of the reaction mixture and maintain it within the range of 8-9 using dilute NaOH or HCl as necessary.[1] This pH range helps to prevent the hydrolysis of the rosin acids.[1]

-

Digestion of Precipitate: After the complete addition of the reactants, continue stirring the suspension at 50-60°C for a defined period (e.g., 30-60 minutes) to allow the precipitate to age and improve its filterability.

Filtration, Washing, and Drying

The precipitated this compound is separated and purified.

-

Filtration: Filter the suspension through a Buchner funnel under vacuum to isolate the this compound precipitate.

-

Washing: Wash the filter cake with several portions of warm deionized water (50-60°C) to remove unreacted salts (primarily sodium chloride) and other water-soluble impurities.

-

Drying: Dry the purified this compound in a vacuum oven at 60°C until a constant weight is achieved.[1]

Optional High-Purity Purification

For applications requiring very high purity, an additional purification step can be performed.

-

Soxhlet Extraction: The dried this compound can be further purified by Soxhlet extraction with a suitable organic solvent, such as benzene, to remove any unreacted rosin acids.[1]

Data Presentation: Key Reaction Parameters and Expected Outcomes

The following table summarizes the key quantitative parameters for the synthesis of this compound via the double decomposition method.

| Parameter | Recommended Value/Range | Purpose |

| Reactant Concentrations | ||

| Sodium Rosinate Solution | 10% (w/v) | To ensure an adequate concentration of rosinate ions for precipitation. |

| Calcium Chloride Solution | 10% (w/v) | To provide a sufficient concentration of calcium ions for the reaction. |

| Reaction Conditions | ||

| Temperature | 50-60°C | To enhance reaction kinetics and prevent premature precipitation.[1] |

| pH | 8-9 | To prevent the hydrolysis of rosin acids.[1] |

| Molar Ratio (CaCl₂:Na-rosinate) | 1.2:1 | To ensure complete precipitation of the rosin acids.[1] |

| Purification | ||

| Washing Solvent | Warm Deionized Water (50-60°C) | To remove water-soluble impurities like NaCl. |

| Drying Temperature | 60°C (in vacuum oven) | To remove residual water without decomposing the product.[1] |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and physical properties.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic carboxylate salt peaks and confirm the absence of free carboxylic acid groups from unreacted rosin.

-

X-ray Diffraction (XRD): To determine the crystalline or amorphous nature of the synthesized product.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the this compound.

-

Elemental Analysis: To determine the calcium content and confirm the stoichiometry of the product.

-

Melting Point Determination: To measure the melting point range, which is an indicator of purity.

This comprehensive guide provides researchers and scientists with a detailed framework for the successful synthesis of this compound via the double decomposition method. By carefully controlling the experimental parameters outlined, it is possible to obtain a high-purity product suitable for a wide range of applications.

References

An In-depth Technical Guide to Calcium Resinate: Properties, Synthesis, and Pharmaceutical Applications

FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction: Calcium resinate is the calcium salt of resin acids, primarily abietic acid, derived from rosin.[1] While traditionally used in industrial applications such as coatings, inks, and waterproofing agents, recent interest has emerged in its potential for pharmaceutical and biomedical applications. This technical guide provides a comprehensive overview of calcium resinate, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its applications in drug delivery and dental materials.

Chemical Identity: CAS Number and Synonyms

The primary identifier for calcium resinate is its Chemical Abstracts Service (CAS) number. A variety of synonyms are also used in literature and commercial contexts.

Table 1: CAS Number and Synonyms for Calcium Resinate

| Identifier | Value |

| CAS Number | 9007-13-0[2] |

| Synonyms | Calcium abietate, Calcium rosin, Calcium rosinate, Limed rosin, Limed wood rosin, Metallic resinate, Resin acids and Rosin acids, calcium salts, Rosin calcium salt[1][3][4] |

Physicochemical Properties

Calcium resinate is typically a yellowish-white to tan amorphous powder or lumpy solid with a characteristic rosin odor.[1][2] Its properties can vary depending on the grade and manufacturing process.

Table 2: Physicochemical Properties of Calcium Resinate

| Property | Value | Reference(s) |

| Molecular Formula | C40H58CaO4 | [2] |

| Molecular Weight | 642.96 g/mol | [2] |

| Appearance | Yellowish-white to tan amorphous powder or lumps | [2][5] |

| Odor | Rosin odor | [2] |

| Solubility | Insoluble in water; Soluble in acids, amyl acetate, butyl acetate, ether, amyl alcohol | [2] |

| Melting Point | > 175 °C | [5] |

| Boiling Point | > 260 °C | [5] |

| Density | 1.15 g/cm³ at 20 °C | [2] |

Experimental Protocol: Synthesis of Calcium Resinate

The following protocol details a two-step precipitation method for the synthesis of calcium resinate, adapted from a method for obtaining metal salts of resin acids. This process involves the saponification of resin acids followed by a salt metathesis reaction.

Materials and Equipment

-

Resin acids (from rosin)

-

Sodium hydroxide (NaOH)

-

Calcium chloride (CaCl2)

-

Ethanol

-

Distilled water

-

Beakers

-

Magnetic stirrer with heating plate

-

Filtration apparatus (e.g., Buchner funnel and vacuum flask)

-

Drying oven

Step-by-Step Procedure

Step 1: Saponification of Resin Acids to Sodium Resinate

-

Prepare a solution of sodium hydroxide by dissolving 0.2 mol of NaOH in 5 mL of distilled water.

-

In a separate beaker, add 150 mL of ethanol to 0.1 mol of resin acids.

-

Add the sodium hydroxide solution to the resin acid/ethanol mixture.

-

Stir the mixture for 30 minutes to ensure complete saponification, forming sodium resinate.

Step 2: Metathesis Reaction to Form Calcium Resinate

-

Prepare a solution of calcium chloride by dissolving 0.1 mol of CaCl2 in 100 mL of distilled water.

-

Add the calcium chloride solution to the sodium resinate solution from Step 1.

-

A precipitate of calcium resinate will form as it is insoluble in the aqueous medium.

-

Stir the reaction mixture for a designated period to ensure complete reaction.

-

Separate the precipitated calcium resinate from the solution by vacuum filtration.

-

Wash the precipitate with distilled water to remove any unreacted salts.

-

Dry the collected calcium resinate in an oven at a suitable temperature (e.g., 100 °C) until a constant weight is achieved.

Characterization

The resulting calcium resinate can be characterized using various analytical techniques, including:

-

Infrared (IR) Spectroscopy: To confirm the formation of the salt by observing the disappearance of the carboxylic acid peak from the resin acid and the appearance of a carboxylate salt peak.

-

X-ray Diffraction (XRD): To analyze the crystalline or amorphous nature of the product.

-

Elemental Analysis: To determine the calcium content of the final product.

Applications in Drug Development and Delivery

The concept of "drug resinates" involves the complexation of a drug with an ion-exchange resin to modify its release profile, enhance stability, or mask taste. While calcium resinate itself is not a traditional ion-exchange resin, the principles can be applied, and related calcium-containing resins are being explored for drug delivery applications.

Case Study: Atorvastatin Calcium Drug Resinates for Solubility Enhancement

A study on atorvastatin calcium, a poorly soluble drug, investigated the use of an anion exchange resin to form a "drug resinate" to improve its solubility and dissolution rate. The formation of the drug-resin complex resulted in the amorphization of the crystalline drug, which is a key factor in enhancing solubility.

Table 3: Key Findings from Atorvastatin Calcium Resinate Study

| Parameter | Observation | Significance |

| Solid State | Complete amorphization of the drug at a 1:1 drug-to-resin ratio. | Amorphous forms of drugs generally exhibit higher solubility and dissolution rates than their crystalline counterparts. |

| Solubility | Significantly enhanced solubility characteristics compared to the pure drug. | Improved solubility can lead to better bioavailability of poorly water-soluble drugs. |

| Mechanism | Binding of individual drug molecules to the functional sites of the resin, reducing crystal lattice energy. | This demonstrates a molecular-level interaction that drives the observed physicochemical changes. |

| Stability | The amorphous form was found to be stable during accelerated stability studies. | Crucial for the development of a viable pharmaceutical product with an adequate shelf life. |

This case highlights the potential of using resin-based systems to address challenges in drug formulation, particularly for poorly soluble compounds.

Logical Workflow for Drug-Resinate Formulation and Testing

The development of a drug-resinate formulation follows a logical progression from initial formulation to in vitro characterization. This workflow is crucial for systematically evaluating the potential of a resin-based drug delivery system.

Application in Dental Materials

Calcium-containing resins are being investigated for their potential in restorative dentistry. The release of calcium and phosphate ions from these materials can promote the remineralization of tooth enamel, helping to prevent secondary caries.

In one study, a dental restorative resin was functionalized with calcium methacrylate (CMA). The resulting calcium-rich polymer network demonstrated the ability to induce the formation of a dense hydroxyapatite (HA) layer, which is the primary mineral component of tooth enamel. This indicates a potential for creating "bioactive" dental fillings that can help to repair the surrounding tooth structure. The mechanism involves the calcium and carboxyl groups within the resin acting as nucleation sites for the deposition of calcium and phosphate ions from saliva to form new HA.[6]

Conclusion

Calcium resinate and related calcium-containing resins represent a versatile class of materials. While their traditional applications are in industrial settings, this technical guide has highlighted their emerging potential in the pharmaceutical and biomedical fields. The ability of resin-based systems to modify drug release profiles and promote biomimetic mineralization opens up new avenues for research and development in drug delivery and advanced dental materials. Further investigation into the biocompatibility and in vivo performance of these materials is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrated Calcium Silicate in Resin Composites for Prevention of Secondary Caries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biocompatibility of Resin-based Dental Materials [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Drug resinates an attractive approach of solubility enhancement of atorvastatin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of Calcium Rosinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium rosinate, the calcium salt of resin acids derived from rosin, is a complex material with diverse applications ranging from food additives to components in pharmaceuticals and industrial processes. A thorough understanding of its molecular structure and physicochemical properties is paramount for its effective utilization and the development of new applications. This technical guide provides a comprehensive overview of the synthesis, molecular structure, and detailed characterization of this compound, tailored for a scientific audience. It consolidates available data on its properties, outlines detailed experimental protocols for its characterization, and illustrates key experimental and logical workflows.

Molecular Structure

This compound is not a single, discrete molecule but rather a mixture of calcium salts of various isomeric diterpene carboxylic acids, primarily abietic acid and its isomers (neoabietic acid, dehydroabietic acid, pimaric acid, etc.). The general chemical formula is often represented as C₄₀H₅₈CaO₄, with a molecular weight of approximately 642.98 g/mol .[1][2]

The fundamental structural unit consists of a divalent calcium ion (Ca²⁺) ionically bonded to two rosinate anions. Each rosinate anion retains the characteristic tricyclic hydrophenanthrene skeleton of the parent resin acid. The carboxylate group (-COO⁻) of the rosinate anion coordinates with the calcium ion. The exact coordination geometry and the packing of these molecules in the solid state can vary depending on the specific mixture of resin acids and the method of preparation, which influences its crystallinity. It is often described as an amorphous, grayish-white to yellow powder.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that as a mixture, some of these properties can exhibit a range rather than a single value.

| Property | Value | References |

| Molecular Formula | C₄₀H₅₈CaO₄ | [1][2] |

| Molecular Weight | ~642.98 g/mol | [1][2] |

| Appearance | Grayish-white to yellow amorphous powder or lumps | |

| Odor | Rosin-like | |

| Density | ~1.13 - 1.15 g/cm³ at 20-25 °C | [1] |

| Melting Point | Not well-defined; decomposes at elevated temperatures. | |

| Boiling Point | > 316 °C | |

| Solubility | Insoluble in water. Soluble in acids, amyl acetate, butyl acetate, and ether. | |

| Autoignition Temperature | ~249 °C (480 °F) |

Synthesis of this compound

Two primary methods are employed for the synthesis of this compound: the double decomposition method and the fusion method.

Experimental Protocol: Double Decomposition Method

This method is suitable for laboratory-scale synthesis and generally yields a purer product.

Materials:

-

Rosin

-

Sodium hydroxide (NaOH)

-

Calcium chloride (CaCl₂)

-

Ethanol

-

Distilled water

Procedure:

-

Preparation of Sodium Rosinate:

-

Dissolve a known quantity of rosin in ethanol.

-

In a separate vessel, prepare a stoichiometric amount of aqueous sodium hydroxide solution.

-

Slowly add the sodium hydroxide solution to the rosin solution with constant stirring.

-

Heat the mixture gently (e.g., 60-80 °C) to ensure complete saponification of the resin acids to form sodium rosinate.

-

-

Precipitation of this compound:

-

Prepare an aqueous solution of calcium chloride.

-

Slowly add the calcium chloride solution to the sodium rosinate solution with vigorous stirring. A precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Allow the precipitate to settle and then collect it by filtration.

-

Wash the collected precipitate thoroughly with distilled water to remove any unreacted salts (e.g., sodium chloride).

-

Dry the purified this compound in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

-

Experimental Protocol: Fusion Method

This method is often used for industrial-scale production.

Materials:

-

Rosin

-

Calcium hydroxide (Ca(OH)₂)

Procedure:

-

Melting of Rosin:

-

Heat the rosin in a suitable reaction vessel until it is completely molten.

-

-

Reaction with Calcium Hydroxide:

-

Gradually add a stoichiometric amount of finely powdered calcium hydroxide to the molten rosin with continuous and vigorous stirring.

-

The reaction is typically carried out at a high temperature (e.g., 200-250 °C).

-

Continue heating and stirring until the reaction is complete, which can be monitored by the cessation of water vapor evolution.

-

-

Cooling and Solidification:

-

Pour the molten this compound onto a cooling surface and allow it to solidify.

-

The resulting solid can be crushed or ground to the desired particle size.

-

Characterization of this compound

A combination of analytical techniques is necessary for the comprehensive characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the formation of this compound by identifying the characteristic vibrational modes of the carboxylate group.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with potassium bromide (KBr) powder and pressing it into a transparent disk. Alternatively, attenuated total reflectance (ATR) can be used with the neat solid sample.

-

Data Acquisition: Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands. The formation of the calcium salt is confirmed by the disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretching band of the acid (around 1700 cm⁻¹), and the appearance of two new characteristic bands for the carboxylate anion.

Characteristic FTIR Data for Metal Rosinates:

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 1620 - 1650 | Asymmetric stretching vibration of the carboxylate group (νₐ(COO⁻)) | Medium | |

| 1520 - 1550 | Symmetric stretching vibration of the carboxylate group (νₛ(COO⁻)) | Strong |

Note: Specific peak positions for this compound are not widely reported in the literature, but they are expected to fall within these ranges for divalent metal rosinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed NMR data for this compound is scarce, ¹H NMR is useful for confirming the deprotonation of the carboxylic acid upon salt formation.

Experimental Protocol:

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, though solubility may be limited). The parent rosin should also be analyzed for comparison.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Data Analysis: In the ¹H NMR spectrum of the parent rosin, the carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The formation of this compound is confirmed by the disappearance of this signal. The signals corresponding to the protons of the hydrophenanthrene skeleton will remain, though some shifts may be observed upon salt formation.

Expected ¹H NMR Spectral Changes:

| Compound | Characteristic Signal | Expected Observation in this compound |

| Rosin (Resin Acids) | Broad singlet, δ > 10 ppm (-COOH) | Signal disappears |

X-ray Diffraction (XRD)

XRD analysis provides information about the crystalline or amorphous nature of this compound.

Experimental Protocol:

-

Sample Preparation: Place the finely powdered this compound sample on a sample holder.

-

Data Acquisition: Record the XRD pattern using a diffractometer with Cu Kα radiation over a 2θ range of, for example, 10° to 80°.

-

Data Analysis: Analyze the resulting diffractogram. The presence of sharp, well-defined peaks indicates a crystalline structure, while a broad, diffuse halo suggests an amorphous nature. Literature suggests that this compound is generally amorphous.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the dried this compound sample into an alumina or platinum crucible.

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

-

Data Analysis:

-

TGA: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of decomposition and the temperature ranges of different decomposition steps can be determined.

-

DSC: The DSC curve plots the heat flow as a function of temperature. Endothermic and exothermic events, such as melting, crystallization, and decomposition, can be identified. An exothermic peak at around 402°C has been reported for the decomposition of materials containing calcium resinate.

-

Expected Thermal Analysis Profile:

| Temperature Range | Event | Technique |

| < 150 °C | Loss of adsorbed water (if any) | TGA (weight loss), DSC (endotherm) |

| > 300 °C | Onset of decomposition of the organic rosinate moiety | TGA (significant weight loss) |

| ~402 °C | Exothermic decomposition | DSC |

| High Temperatures | Formation of calcium carbonate and subsequent decomposition to calcium oxide (in air) | TGA (stepwise weight loss) |

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Logical Relationship of Characterization Techniques

Caption: Relationship between characterization techniques and structural information.

Conclusion

The characterization of this compound reveals a complex material whose properties are intrinsically linked to its composition and method of synthesis. While general physicochemical properties are documented, detailed spectral and thermal data are not extensively available in public literature, highlighting an area for further research. The experimental protocols and characterization workflows provided in this guide offer a robust framework for scientists and researchers to systematically investigate this compound, enabling its optimized use in current applications and fostering innovation in new fields, including drug development where well-characterized excipients are essential.

References

The Thermal Stability and Decomposition of Calcium Rosinate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium rosinate, a metal salt of rosin acids, finds application in various industries, including coatings, inks, and as a waterproofing agent. Its thermal stability is a critical parameter influencing its processing and end-use performance. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound. Due to a notable scarcity of specific quantitative data in publicly accessible literature, this guide synthesizes information from related materials, including rosin acids and other metal carboxylates, to infer the thermal behavior of this compound. It outlines the expected decomposition pathways, relevant analytical techniques, and a proposed experimental framework for a detailed investigation.

Introduction

This compound is produced by reacting rosin, a natural resin composed primarily of diterpene resin acids like abietic acid, with a calcium source such as calcium hydroxide. This process, often referred to as "liming," neutralizes the carboxylic acid groups of the rosin acids to form the calcium salt. The resulting material is an amorphous, yellowish-white powder or lump.[1] The formation of the calcium salt generally increases the softening point and thermal stability compared to the original rosin. However, detailed and quantitative data on its thermal decomposition is not widely published.

Theoretically, the reaction between rosin acids (predominantly monocarboxylic) and calcium hydroxide can form calcium di-resinate, which contains approximately 6.2% calcium.[2] The thermal behavior of this complex molecule is of significant interest for applications where it is subjected to high temperatures.

Thermal Decomposition Profile

Expected Thermal Events

The thermal decomposition of this compound is expected to proceed through several stages:

-

Softening and Melting: Depending on the grade and specific composition, this compound will first soften and then melt. Published melting points for some "limed rosins" used in printing inks range from 171°C to 196°C.[2]

-

Initial Decomposition (Decarboxylation): The primary decomposition mechanism for metal carboxylates involves the loss of the carboxyl group. For this compound, this would likely begin with decarboxylation, releasing carbon dioxide and forming calcium carbonate as an intermediate solid product. A systematic study of the thermal decomposition of calcium salts of various carboxylic acids showed that they decompose to form carbonates as the final solid products.[3][4]

-

Decomposition of the Hydrocarbon Backbone: Following or concurrent with decarboxylation, the complex diterpene hydrocarbon structure of the rosin acid will undergo fragmentation. This process is likely to occur at higher temperatures, leading to the evolution of a variety of volatile organic compounds. The base rosin itself generally begins to degrade in the range of 220°C to 450°C.

-

Decomposition of Calcium Carbonate: At higher temperatures, typically above 600°C, the intermediate calcium carbonate will decompose into calcium oxide and carbon dioxide.

Influence of Atmosphere

The surrounding atmosphere will significantly impact the decomposition process.

-

Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the decomposition will be primarily pyrolytic. The process will involve decarboxylation and fragmentation of the hydrocarbon skeleton.

-

Oxidative Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, oxidative decomposition will occur alongside pyrolysis. This is an exothermic process that can lower the decomposition temperature and generate different byproducts, including water and various oxidized organic species. Resin acids, the precursors to this compound, are known to be unstable in an oxygen atmosphere, undergoing exothermic oxidation.[3][4]

Proposed Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, a suite of thermal analysis techniques should be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the primary technique for determining decomposition temperatures and weight loss profiles.

| Parameter | Recommended Setting | Rationale |

| Instrument | High-precision Thermogravimetric Analyzer | To accurately measure small mass changes. |

| Sample Mass | 5 – 10 mg | To ensure uniform heating and minimize thermal gradients. |

| Sample Pan | Alumina or Platinum | Chemically inert at high temperatures. |

| Atmosphere | Nitrogen (high purity) and Air | To study both pyrolytic and oxidative decomposition. |

| Flow Rate | 20 – 50 mL/min | To ensure a consistent and inert/oxidative environment. |

| Heating Rate | 10 °C/min | A standard rate allowing for good resolution of thermal events. |

| Temperature Range | Ambient to 1000 °C | To cover all potential decomposition stages, including the final conversion to calcium oxide. |

| Data Collected | Mass (%), Derivative of Mass (%/°C) | To identify onset temperatures, peak decomposition rates, and residual mass. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

| Parameter | Recommended Setting | Rationale |

| Instrument | Heat-flux or Power-compensation DSC | For accurate measurement of thermal transitions. |

| Sample Mass | 2 – 5 mg | Small sample size provides better peak resolution. |

| Sample Pan | Aluminum (hermetically sealed) | To contain any evolved gases and prevent contamination. |

| Atmosphere | Nitrogen (high purity) | To prevent oxidative side reactions. |

| Flow Rate | 20 – 50 mL/min | To maintain an inert atmosphere. |

| Heating Rate | 10 °C/min | Consistent with TGA for data correlation. |

| Temperature Program | Heat from ambient to ~500 °C | To capture melting and the main decomposition exotherm/endotherm. |

| Data Collected | Heat Flow (mW), Enthalpy (J/g) | To identify melting points and quantify the energy of decomposition. |

Evolved Gas Analysis (EGA)

To identify the decomposition products, TGA can be coupled with spectroscopic or chromatographic techniques.

-

TGA-FTIR (Fourier Transform Infrared Spectroscopy): As the sample decomposes in the TGA, the evolved gases are passed through an FTIR gas cell. This allows for the identification of functional groups in the evolved gases (e.g., CO₂, CO, H₂O, and various hydrocarbons) in real-time.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): A small sample is rapidly heated to a specific decomposition temperature in an inert atmosphere. The resulting fragments are separated by gas chromatography and identified by mass spectrometry. This provides a detailed analysis of the individual organic molecules produced during decomposition.

Visualizing the Decomposition Process

The logical flow of the thermal decomposition of this compound can be conceptualized as a multi-step process.

Caption: A simplified logical pathway for the thermal decomposition of this compound.

Experimental Workflow for Comprehensive Analysis

A systematic approach is necessary to fully characterize the thermal properties of this compound.

Caption: Recommended experimental workflow for the comprehensive thermal analysis of this compound.

Conclusion and Future Outlook

While this compound is a widely used industrial material, its thermal decomposition behavior is not well-documented in publicly available scientific literature. Based on the chemistry of related compounds, its decomposition is expected to proceed via decarboxylation to form calcium carbonate, followed by the breakdown of the hydrocarbon structure at higher temperatures. A complete understanding requires a systematic study using modern thermal analysis techniques such as TGA, DSC, and evolved gas analysis. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to generate the much-needed quantitative data in this area. Such data would be invaluable for optimizing manufacturing processes, ensuring product stability, and predicting the performance of this compound in high-temperature applications.

References

- 1. Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins | Semantic Scholar [semanticscholar.org]

- 2. Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility of Calcium Rosinate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the solubility of calcium rosinate in various organic solvents, including available qualitative data, experimental protocols for solubility determination, and factors influencing the dissolution process.

Introduction to this compound

This compound, also known as limed rosin, is a metallic soap derived from rosin, a natural resin obtained from pine trees. It is produced by reacting rosin acids (primarily abietic acid and its isomers) with a calcium source, such as calcium hydroxide. The resulting compound is a complex mixture rather than a single chemical entity, and its properties can vary depending on the grade of rosin and the manufacturing process.[1] In the pharmaceutical industry, the hydrophobic nature of rosin and its derivatives has led to their exploration as excipients in drug formulations, particularly for controlled-release and targeted drug delivery systems. Understanding the solubility of this compound in organic solvents is crucial for its application in formulation development, purification, and quality control.

Solubility of this compound

Qualitative Solubility Data

The table below summarizes the available qualitative solubility data for this compound in various organic solvents.

| Solvent Family | Solvent | Solubility | Reference |

| Esters | Amyl Acetate | Soluble | [1][2] |

| Butyl Acetate | Soluble | [1][2] | |

| Ethers | Diethyl Ether | Soluble | [1][2] |

| Alcohols | Amyl Alcohol | Soluble | [1][2] |

| Acids | Acidic Solutions | Soluble | [1][2] |

| Hydrocarbons | Mineral Spirits | Soluble (up to 40-60% solids) | [4] |

| Oils | Linseed Oil | Good solubility | [4] |

| Aqueous | Water | Insoluble | [1][2][3] |

Experimental Protocols for Solubility Determination

Due to the lack of standardized quantitative data, experimental determination of this compound solubility in specific solvent systems is often necessary. The following protocols provide a framework for such investigations.

Protocol 1: Gravimetric Method for Solubility Measurement

This protocol is adapted from static equilibrium methods used for determining the solubility of related compounds.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected organic solvent(s) of appropriate purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. For finer suspensions, centrifugation at a constant temperature can be employed to facilitate phase separation.

-

Sample Withdrawal and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. To remove any remaining suspended particles, filter the sample immediately through a syringe filter compatible with the solvent.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the dish and reweigh to determine the mass of the solution.

-

Residue Quantification: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry to a constant weight.

-

Calculation: The solubility (S) can be calculated in g/100g of solvent using the following formula:

S = (mass of residue / (mass of solution - mass of residue)) * 100

Protocol 2: UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.

Objective: To determine the solubility of this compound using UV-Vis spectrophotometry.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Materials from Protocol 1

Procedure:

-

Establish a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Sample Preparation and Equilibration: Follow steps 1-3 from Protocol 1.

-

Sample Analysis:

-

Withdraw a small aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Factors Influencing this compound Solubility

Caption: Key factors that influence the solubility of this compound.

Conclusion and Future Outlook

The solubility of this compound is a critical parameter for its application in various fields, including pharmaceuticals. While qualitative data indicates its solubility in esters, ethers, and certain alcohols, and its insolubility in water, there is a notable absence of quantitative solubility data in the scientific literature. This guide provides a framework for the experimental determination of this important property. For researchers and drug development professionals, it is recommended that the solubility of this compound be determined experimentally for the specific solvent systems and conditions relevant to their applications. Future research focused on systematically quantifying the solubility of well-characterized this compound in a range of pharmaceutically relevant organic solvents would be of significant value to the scientific community.

References

An In-Depth Technical Guide to the Origin and Composition of Rosin for Calcium Rosinate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rosin, a natural resin, detailing its origins, chemical composition, and the synthesis of its derivative, calcium rosinate. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed experimental protocols and comparative data to support laboratory and industrial applications.

The Origin and Types of Rosin

Rosin, also known as colophony, is a solid form of resin obtained from pines and other coniferous trees. It is a complex mixture of organic compounds, primarily resin acids. The method of extraction and the species of the pine tree significantly influence the final composition and properties of the rosin. There are three main types of rosin commercially available:

-

Gum Rosin: This is the highest quality rosin, obtained by tapping living pine trees to collect the oleoresin, which is then distilled to separate the volatile turpentine from the non-volatile rosin.

-

Wood Rosin: This type is extracted from the stumps and roots of pine trees using solvents. The wood chips are treated with a hydrocarbon solvent, and the resulting extract is then distilled.

-

Tall Oil Rosin: Produced as a byproduct of the Kraft pulping process in the paper industry, tall oil rosin is obtained through the fractional distillation of crude tall oil.

The primary geographical sources for rosin production include North America, Europe (particularly France and Portugal), and Asia (China and Indonesia). The specific pine species used, such as Pinus palustris and Pinus elliottii in the United States, Pinus pinaster in Europe, and Pinus massoniana in Asia, contribute to variations in the resin acid profile.

Chemical Composition of Rosin

The chemical composition of rosin is complex and can vary depending on the source and processing method. The primary components are resin acids, which account for approximately 90% of the total weight. The remaining 10% consists of neutral materials, including fatty acids, terpenes, and other hydrocarbons.

The resin acids are diterpenoid carboxylic acids, with the general chemical formula C₂₀H₃₀O₂. They are categorized into two main types based on their structural characteristics: abietic-type and pimaric-type acids.

Table 1: Major Resin Acids Found in Rosin

| Resin Acid Type | Specific Resin Acids |

| Abietic-type | Abietic acid, Neoabietic acid, Dehydroabietic acid, Palustric acid |

| Pimaric-type | Pimaric acid, Isopimaric acid, Sandaracopimaric acid |

The relative percentages of these resin acids differ among the various types of rosin, which in turn affects their physical and chemical properties.

Table 2: Comparative Composition of Different Rosin Types (% by weight)

| Resin Acid | Gum Rosin (Pinus merkusii)[1] | Tall Oil Rosin | Wood Rosin |

| Abietic acid | Major Component | High | High |

| Neoabietic acid | Present | Present | Present |

| Dehydroabietic acid | 27-28% | High | Variable |

| Palustric acid | 32-38% (in acidic fraction) | Present | Variable |

| Pimaric acid | Present | Present | Variable |

| Isopimaric acid | Present | Present | Variable |

| Sandaracopimaric acid | Present | - | - |

| Merkusic acid | Present | - | - |

Note: Detailed quantitative data for all resin acids in tall oil and wood rosin is highly variable and depends on the specific processing conditions and pine species.

Experimental Protocols

Analysis of Rosin Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard procedure for the qualitative and quantitative analysis of resin acids in a rosin sample.

3.1.1. Materials and Reagents

-

Rosin sample

-

Diethyl ether

-

Methanol

-

Diazomethane solution (or other derivatizing agents like N,N-dimethylformamide dimethylacetal)

-

Internal standard (e.g., heptadecanoic acid)

-

Helium (carrier gas)

-

GC-MS system with a capillary column (e.g., DB-5 or equivalent)

3.1.2. Sample Preparation and Derivatization

-

Weigh accurately about 10-20 mg of the rosin sample into a vial.

-

Dissolve the sample in 1 mL of a diethyl ether/methanol (9:1 v/v) solution.

-

Add a known amount of the internal standard solution.

-

Derivatize the resin acids to their methyl esters by adding an ethereal solution of diazomethane dropwise until a persistent yellow color is observed. The reaction is instantaneous. Safety Note: Diazomethane is toxic and explosive. Handle with extreme caution in a well-ventilated fume hood.

-

Allow the vial to stand for about 30 minutes to ensure complete derivatization.

-

Evaporate the excess solvent and diazomethane under a gentle stream of nitrogen.

-

Redissolve the residue in a known volume of diethyl ether or hexane for GC-MS analysis.

3.1.3. GC-MS Operating Conditions

-

Injector Temperature: 250-270 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100-150 °C, hold for 2-4 minutes

-

Ramp: 3-5 °C/min to 250-280 °C

-

Final hold: 10-20 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-450

3.1.4. Data Analysis

Identify the individual resin acid methyl esters by comparing their mass spectra and retention times with those of known standards or with spectra from a reference library (e.g., NIST). Quantify the amount of each resin acid by comparing its peak area to that of the internal standard.

Synthesis of this compound

This compound can be synthesized through two primary methods: the double decomposition method and the fusion method.

Double Decomposition Method

This method involves the reaction of a water-soluble rosin salt with a soluble calcium salt in an aqueous medium.

4.1.1. Materials and Reagents

-

Rosin

-

Sodium hydroxide (NaOH)

-

Calcium chloride (CaCl₂)

-

Distilled water

-

Ethanol (optional, as a solvent for rosin)

4.1.2. Experimental Procedure

-

Preparation of Sodium Rosinate:

-

In a beaker, dissolve a specific amount of rosin (e.g., 10 g) in a minimal amount of ethanol.

-

In a separate beaker, prepare a stoichiometric amount of sodium hydroxide solution in distilled water.

-

Slowly add the NaOH solution to the rosin solution with constant stirring. Heat the mixture gently (50-60 °C) to facilitate the formation of sodium rosinate, which is soluble in water.

-

-

Precipitation of this compound:

-

Prepare a solution of calcium chloride in distilled water.

-

Slowly add the calcium chloride solution to the sodium rosinate solution under continuous stirring.

-

A precipitate of this compound will form immediately.

-

-

Purification and Drying:

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate several times with distilled water to remove any unreacted salts (like sodium chloride).

-

Dry the purified this compound in an oven at 100-105 °C until a constant weight is achieved.

-

Fusion Method

This method involves the direct reaction of molten rosin with a calcium compound at high temperatures.

4.2.1. Materials and Reagents

-

Rosin

-

Calcium hydroxide (Ca(OH)₂) or Calcium acetate (Ca(CH₃COO)₂)

-

Inert gas (e.g., Nitrogen)

4.2.2. Experimental Procedure

-

Place a known amount of rosin in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an inlet for inert gas.

-

Heat the flask in a heating mantle to melt the rosin (around 150-180 °C) under a continuous flow of nitrogen to prevent oxidation.

-

Once the rosin is completely molten, gradually add a stoichiometric amount of powdered calcium hydroxide or calcium acetate to the molten rosin with vigorous stirring.

-

Increase the temperature to 240-280 °C and maintain it for 1-2 hours to ensure the reaction goes to completion. The viscosity of the mixture will increase as this compound is formed.

-

After the reaction is complete, cool the mixture to room temperature. The resulting solid is this compound.

-

The product can be used as is or can be milled to obtain a fine powder.

Visualization of Key Processes

Caption: Workflow from pine trees to the chemical composition of different rosin types.

Caption: Synthesis pathways for this compound.

References

A Technical Guide to the Physical and Morphological Properties of Calcium Rosinate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium rosinate, the calcium salt of rosin acids, is a versatile material utilized in a range of industrial applications, including as a component in coatings, inks, and adhesives. In the pharmaceutical and drug development sector, understanding the physicochemical properties of excipients like this compound is paramount for formulation design, process development, and ensuring final product quality. This technical guide provides an in-depth overview of the physical appearance and morphological characteristics of this compound powder, offering a valuable resource for scientists and researchers. While specific quantitative data for some properties of this compound are not extensively available in public literature, this guide outlines the standard methodologies for their determination and provides known values.

Physical Properties

This compound is typically a fine to granular powder. Its general physical characteristics are summarized below.

Physical Appearance and Odor

This compound is consistently described as a grayish-white to yellow amorphous powder.[1][2][3] It can also be found in the form of lumps.[2] The powder possesses a characteristic rosin odor.

Solubility

This compound is insoluble in water but is soluble in various organic solvents, including acids, amyl acetate, butyl acetate, ether, and amyl alcohol.[4]

Density

The density of this compound is reported to be approximately 1.13 g/cm³ at 25 °C.[1][4][5] Some sources specify this as a relative density of 1.13 g/mL.[1] It is important to note that technical data sheets often do not distinguish between bulk density and true density, which can have significant implications for powder handling and processing.

Morphological and Powder Flow Properties

The morphology and flow properties of a powder are critical parameters in manufacturing and formulation. These characteristics influence everything from powder blending and hopper flow to die filling and final tablet compaction.

Quantitative Morphological and Flow Properties

A comprehensive summary of the key morphological and flow properties of this compound powder is presented in Table 1. It is important to note that experimentally determined values for several of these parameters are not readily found in scientific literature. The table, therefore, includes known values and highlights where data is currently unavailable, alongside typical methodologies for their measurement.

| Property | Value | Method of Determination |

| Particle Size Distribution | ||

| D10 | Data not available | Laser Diffraction |

| D50 | < 50 µm (for specific coating applications)[6] | Laser Diffraction |

| D90 | Data not available | Laser Diffraction |

| Density | ||

| Bulk Density | Data not available | USP <616> / ASTM D1895 |